3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Description
This compound is a complex organic molecule with the molecular formula C24H26FN3O5S . It has an average mass of 487.544 Da and a mono-isotopic mass of 487.157715 Da .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups. It includes a thieno[3,4-c]pyrazole core, which is substituted with a 4-fluorophenyl group and a benzamide group that is further substituted with three ethoxy groups .Scientific Research Applications
- Research suggests that this compound exhibits promising anticancer activity. It may inhibit tumor growth by interfering with specific cellular pathways or enzymes involved in cancer progression .
- The compound’s structure indicates potential anti-inflammatory properties. It could be explored as a candidate for developing novel anti-inflammatory drugs .
- Some studies propose that this compound might have neuroprotective effects. Researchers investigate its ability to prevent or mitigate neuronal damage in neurodegenerative diseases .
- Due to its unique chemical structure, this compound could act as an antioxidant. Antioxidants help neutralize harmful free radicals and protect cells from oxidative stress .
- Preliminary evidence suggests that it may possess analgesic (pain-relieving) properties. Further studies are needed to validate this potential application .
- Researchers explore its impact on cardiovascular health. It may influence blood vessel function, blood pressure, or lipid metabolism .
- The compound’s complex structure makes it interesting for synthetic chemists. Its synthesis and derivatization could lead to novel drug candidates .
- Scientists use this compound in biological assays to identify potential molecular targets. Understanding its interactions with cellular proteins can guide drug discovery efforts .
Anticancer Properties
Anti-inflammatory Effects
Neuroprotective Potential
Antioxidant Activity
Analgesic Properties
Cardiovascular Research
Chemical Synthesis and Medicinal Chemistry
Biological Assays and Target Identification
properties
IUPAC Name |
3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O5S/c1-4-31-20-11-15(12-21(32-5-2)22(20)33-6-3)24(29)26-23-18-13-34(30)14-19(18)27-28(23)17-9-7-16(25)8-10-17/h7-12H,4-6,13-14H2,1-3H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBZGABQCDQPJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
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